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Compound of Interest

Compound Name: (2s)-2-(4-Bromophenyl)morpholine

CAS No.: 920798-90-9

Cat. No.: B3058837

Get Quote

Pharmacological Rationale & Target Discovery
(2S)-2-(4-Bromophenyl)morpholine is not a final active pharmaceutical ingredient (API);

rather, it is a highly versatile synthetic scaffold. The morpholine ring confers distinct

physicochemical advantages over purely carbocyclic or piperidine-based analogs: the

embedded oxygen atom lowers the overall lipophilicity (LogP) and modulates the basicity (pKa)

of the secondary amine. This precise pKa tuning is critical for maintaining a delicate balance

between aqueous solubility and blood-brain barrier (BBB) permeability.

The 4-bromophenyl moiety serves as an orthogonal synthetic handle. The aryl bromide is

primed for late-stage (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing medicinal

chemists to rapidly explore chemical space and optimize structure-activity relationships (SAR)

at the para-position.

Crucially, the absolute configuration at the C2 position is paramount. In the context of TAAR1

agonists—a highly pursued target class for the treatment of schizophrenia, bipolar disorder,

and metabolic dysregulation—the (2S) enantiomer dictates the optimal 3D trajectory of the

molecule[2]. The stereocenter ensures the aryl substituent perfectly occupies the hydrophobic

binding pocket of the GPCR, while the basic morpholine nitrogen forms a critical salt bridge

with a conserved aspartate residue in transmembrane helix 3 (TM3).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3058837#bc-rfq
https://www.benchchem.com/product/b3058837/docs?utm_src=pdf-body#discovery-of-2s-2-4-bromophenyl-morpholine
https://patents.google.com/patent/US9452980B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2S)-Morpholine
Derivative

TAAR1 Receptor
(GPCR)

 Stereospecific Binding

Gαs Protein

 Conformational Shift

Adenylyl Cyclase

 Activation

cAMP Accumulation

 ATP Conversion

Protein Kinase A

 Allosteric Activation

Receptor Modulation
(e.g., NMDA/D2)

 Phosphorylation

Click to download full resolution via product page

Figure 1: TAAR1 signaling cascade modulated by stereospecific 2-arylmorpholine derivatives.

Retrosynthetic Analysis & Route Scouting
Historically, 2-arylmorpholines (such as the racemate CAS 83555-73-1) were synthesized via

the condensation of 2-aminoethanol with α-haloacetophenones, followed by classical resolution

using chiral acids[2]. However, this approach is inherently atom-inefficient, capping the

maximum theoretical yield of the desired enantiomer at 50% and requiring labor-intensive

fractional crystallizations.

To establish a scalable, self-validating system, modern process chemistry employs an

asymmetric transfer hydrogenation (ATH) strategy. By utilizing a chiral Ruthenium(II) catalyst—

specifically RuCl(p-cymene)[(R,R)-TsDPEN]—we can stereoselectively reduce 2-bromo-1-(4-

bromophenyl)ethanone to the corresponding (S)-bromohydrin. The causality behind this choice
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is driven by the catalyst's rigid chiral environment, which enforces a highly ordered six-

membered pericyclic transition state, delivering hydride exclusively to the re-face of the ketone.

This avoids the need for hazardous high-pressure hydrogen gas while reliably yielding >98%

enantiomeric excess (ee).

Furthermore, cutting-edge methods utilizing N-centered radical reactivity of sulfinamides have

recently emerged as alternative, highly modular pathways to construct these functionalized

morpholine cores directly from unactivated alkenes[3].
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Figure 2: Retrosynthetic and forward workflow for the asymmetric synthesis of the morpholine

core.

Self-Validating Experimental Protocol for
Asymmetric Synthesis
The following protocol is designed as a self-validating system. Each intermediate must meet

strict analytical criteria before progressing, ensuring that stereochemical leakage or side-

reactions are caught immediately.

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Procedure: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a 5:2 mixture of formic

acid and triethylamine. Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Stir at 30°C for 16

hours.

Causality: The formic acid/triethylamine azeotrope provides a safe, continuous source of

hydrides. The (R,R)-enantiomer of the catalyst is specifically chosen to yield the (S)-alcohol.

Validation Check: Quench an aliquot and analyze via Chiral HPLC (Chiralcel OD-H column).

Proceed only if ee > 98%.

Step 2: Epoxide Formation and Ring Opening
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Procedure: Dissolve the (S)-bromohydrin in THF. Add finely powdered NaOH (2.0 eq) to

induce intramolecular cyclization to the (S)-epoxide. Filter the salts, then add 2-aminoethanol

(3.0 eq) and heat to 60°C for 12 hours.

Causality: Forming the epoxide in situ prevents the direct displacement of the primary

bromide by the amine, which often leads to complex mixtures of bis-alkylated byproducts.

Opening the epoxide with 2-aminoethanol is highly regioselective for the less hindered

terminal carbon, preserving the (S) stereocenter.

Step 3: Cyclization to the Morpholine Core

Procedure: Concentrate the reaction mixture to yield the intermediate diol. Dissolve in

dichloromethane (DCM) and cool to 0°C. Add triethylamine (2.5 eq) followed by dropwise

addition of methanesulfonyl chloride (MsCl, 1.1 eq). Allow to warm to room temperature, then

add potassium carbonate (2.0 eq) and heat to reflux.

Causality: MsCl selectively activates the primary hydroxyl group as a mesylate leaving

group. The secondary amine then undergoes an intramolecular 6-exo-tet cyclization to form

the morpholine ring. The secondary hydroxyl (at the chiral center) remains largely unreactive

under these controlled stoichiometric conditions, ensuring no racemization occurs.

Step 4: N-Boc Protection (Preparation for Downstream Coupling)

Procedure: To the crude morpholine in THF, add N,N-diisopropylethylamine (DIPEA, 1.5 eq)

and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 18 hours[2].

Causality: The secondary amine must be protected to prevent it from poisoning palladium

catalysts or undergoing unwanted N-arylation during subsequent cross-coupling campaigns

targeting the 4-bromophenyl moiety.

Validation Check: Purify via silica gel chromatography. Confirm structure via ¹H NMR

(disappearance of N-H proton, appearance of 9H singlet at ~1.45 ppm).

Quantitative Data & Analytical Validation
To ensure reproducibility and strict quality control, the quantitative metrics for the optimized

synthetic route are summarized below.
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Reaction Step
Intermediate /
Product

Yield (%)
Enantiomeric
Excess (ee%)

Key Analytical
Marker

1. ATH

(S)-2-bromo-1-

(4-

bromophenyl)eth

anol

92% >98.5%

Chiral HPLC: Rt

= 14.2 min (OD-

H, 90:10

Hex/IPA)

2. Ring Opening

(S)-1-(4-

bromophenyl)-2-

((2-

hydroxyethyl)ami

no)ethanol

85% >98.0%
LC-MS:[M+H]⁺

m/z 260.0

3. Cyclization

(2S)-2-(4-

Bromophenyl)mo

rpholine

78% >98.0%

¹H NMR:

Characteristic dd

at ~4.4 ppm (C2-

H)

4. Protection

tert-Butyl (2S)-2-

(4-

bromophenyl)mo

rpholine-4-

carboxylate

95% N/A

¹H NMR: 9H

singlet at 1.45

ppm (Boc group)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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